molecular formula C10H10BrNO2 B11819135 N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine

Cat. No.: B11819135
M. Wt: 256.10 g/mol
InChI Key: VBZGBCSHRUMCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine is a hydroxylamine derivative featuring a seven-membered benzoxepin ring fused with an oxepane system. The compound is substituted with a bromine atom at the 7-position and a hydroxylamine group (-NH-OH) linked via an imine bond at the 5-position of the benzoxepin scaffold.

Properties

IUPAC Name

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-3-4-10-8(6-7)9(12-13)2-1-5-14-10/h3-4,6,13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGBCSHRUMCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C(C=CC(=C2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine typically involves the reaction of 7-bromo-3,4-dihydro-2H-1-benzoxepin-5-one with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromine atom and benzoxepin ring system contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Benzoxepin Family

  • N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine (): Key Differences: The fluorine substituent at the 9-position (vs. The benzoxepin ring in this analog is fully saturated (tetrahydro), whereas the target compound retains a dihydro structure, which may influence conformational flexibility. Physicochemical Properties: The bromine atom in the target compound increases molecular weight (Br: ~80 vs. F: ~19 g/mol) and logP (bromo is more lipophilic than fluoro), affecting bioavailability and membrane permeability.

Aromatic Hydroxylamine Derivatives

  • N-(2-methoxyphenyl)hydroxylamine (–5): Structural Contrast: Lacks the benzoxepin ring system, featuring a simpler phenyl ring with a methoxy (-OCH₃) group at the 2-position. Metabolism: Metabolized by hepatic CYP1A and CYP2E1 enzymes to o-aminophenol (a toxic metabolite) and o-anisidine (a carcinogen) via oxidation and reduction pathways . Toxicity Implications: The target compound’s benzoxepin core may mitigate or redirect metabolic pathways compared to simpler phenyl derivatives, but CYP-mediated oxidation of the hydroxylamine group remains a plausible concern.

Hydroxamic Acid Derivatives ()

  • Examples: N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) and related hydroxamic acids. Functional Group Comparison: Hydroxamic acids (-CONHOH) differ from hydroxylamines (-NH-OH) in their ability to chelate metal ions (e.g., zinc in matrix metalloproteinase inhibitors). The hydroxylamine group in the target compound may exhibit distinct redox behavior, acting as a radical scavenger or participating in nitroso-intermediate formation. Biological Activity: Hydroxamic acids are widely studied for anticancer and antioxidant applications (e.g., inhibition of lipid peroxidation in ). The target compound’s benzoxepin-hydroxylamine hybrid structure could offer novel mechanisms in these areas.

Controlled Substances with Hydroxylamine Groups ()

  • Examples : N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine (a controlled substance).
    • Structural Divergence : Phenethylamine-based hydroxylamines are associated with psychoactive properties (e.g., serotonin receptor modulation). The target compound’s benzoxepin scaffold lacks the phenethylamine backbone, likely directing its activity away from CNS targets.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Metabolic Pathways Biological Activity/Toxicity
N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine Benzoxepin 7-Br, 5-NH-OH Likely CYP-mediated oxidation/reduction (inferred) Unknown; potential redox activity
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine Tetrahydrobenzoxepin 9-F, 5-NH-OH Not reported Unclear; structural analog for drug design
N-(2-methoxyphenyl)hydroxylamine Phenyl 2-OCH₃, NH-OH CYP1A/2E1 → o-aminophenol, o-anisidine Carcinogenic metabolites; hematotoxicity
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide Cyclopropane 4-Cl, CONH-OH Not reported Antioxidant, metal chelation

Key Research Findings and Implications

Toxicity Risk : If metabolized similarly to phenyl-hydroxylamines, reactive intermediates (e.g., nitroso derivatives) could form, necessitating in vitro toxicity screening.

Functional Group Reactivity : The hydroxylamine group’s redox activity could be exploited for antioxidant applications, as seen in hydroxamic acids (), but with distinct selectivity due to the benzoxepin scaffold.

Biological Activity

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromine atom and a hydroxylamine functional group, has been studied for its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNO2, with a molecular weight of approximately 244.1 g/mol. Its structure includes a benzoxepin core, which is known for various biological activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The hydroxylamine group can form covalent bonds with electrophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : Hydroxylamines are often studied for their antioxidant properties, which can protect cells from oxidative stress.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

  • Anticancer Properties : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromine atom may enhance the lipophilicity and bioavailability of the compound, facilitating its penetration into cells.
  • Neuroprotective Effects : Some derivatives of benzoxepins have been shown to provide neuroprotective benefits, potentially making this compound relevant in neurodegenerative disease research.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of benzoxepin derivatives. It was found that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0MCF-7
Compound B3.2HeLa
N-(7-bromo...)4.8MDA-MB-231

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers investigated the effects of hydroxylamine derivatives on neuronal cell cultures subjected to oxidative stress. Results indicated that N-(7-bromo...) significantly reduced cell death and reactive oxygen species (ROS) levels compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.